4-(4-Iodophenoxy)-1-methylpiperidine
Description
Properties
IUPAC Name |
4-(4-iodophenoxy)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROETWRYEPPEZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-(4-Iodophenoxy)-1-methylpiperidine
Technical Monograph: 4-(4-Iodophenoxy)-1-methylpiperidine as a Versatile Pharmacophore Scaffold
Executive Summary & Molecular Identity
4-(4-Iodophenoxy)-1-methylpiperidine is a high-value intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of neuroactive agents (targeting sigma, histamine H1, and acetylcholinesterase receptors) and as a precursor for radiolabeled SPECT imaging agents. Its structural uniqueness lies in the combination of a basic tertiary amine (the N-methylpiperidine moiety) and an aryl iodide, which functions as a reactive handle for palladium-catalyzed cross-coupling reactions.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| CAS Number | 1430471-76-3 | Confirmed Identifier |
| IUPAC Name | 4-(4-iodophenoxy)-1-methylpiperidine | |
| Molecular Formula | C₁₂H₁₆INO | |
| Molecular Weight | 317.17 g/mol | Heavy atom effect (Iodine) |
| Appearance | Off-white to pale yellow crystalline solid | Light sensitive (aryl iodide) |
| Melting Point | 78–82 °C (Predicted) | Based on 4-bromo analog (65-68°C) |
| LogP (Predicted) | 3.45 ± 0.3 | Moderately lipophilic |
| pKa (Base) | 9.1 ± 0.2 | Piperidine nitrogen |
| Solubility | DCM, DMSO, MeOH, EtOAc | Insoluble in water (free base) |
Synthetic Routes & Optimization
The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine requires careful selection of conditions to prevent deiodination or quaternary ammonium salt formation. Two primary routes are validated for laboratory and scale-up applications.
Route A: Mitsunobu Coupling (High Fidelity / Lab Scale)
This route is preferred for small-scale synthesis (gram scale) due to its mild conditions and high functional group tolerance.
-
Reagents: 4-Iodophenol, 1-Methyl-4-piperidinol, Triphenylphosphine (PPh₃), DIAD or DEAD.
-
Solvent: Anhydrous THF or Toluene.[1]
-
Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by SN2 displacement by the phenol.
Protocol:
-
Charge a flame-dried flask with 1-methyl-4-piperidinol (1.0 eq), 4-iodophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C under N₂ atmosphere.
-
Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature < 5°C.
-
Warm to room temperature and stir for 12–18 hours.
-
Workup: Concentrate, suspend in Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify filtrate via flash chromatography (DCM:MeOH:NH₄OH).
Route B: Williamson Ether Synthesis (Scale-Up)
For multi-gram to kilogram scale, the Mitsunobu byproducts (TPPO) are difficult to remove.[1] The Williamson ether synthesis using the mesylate of the piperidinol is superior.[1]
-
Step 1: Mesylation of 1-methyl-4-piperidinol (MsCl, Et₃N, DCM).
-
Step 2: Displacement with 4-iodophenol (K₂CO₃ or Cs₂CO₃, DMF/CH₃CN, 80°C).[1]
Figure 1: Strategic synthesis workflow comparing activation modes for ether bond formation.
Reactivity & Functionalization
The chemical utility of 4-(4-Iodophenoxy)-1-methylpiperidine stems from its dual reactivity: the aryl iodide (electrophile for metal-catalyzed coupling) and the tertiary amine (nucleophile/base).
A. Aryl Iodide: Cross-Coupling Reactions
The C–I bond is the weakest of the aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species.[1]
-
Suzuki-Miyaura Coupling:
-
Sonogashira Coupling:
-
Heck Reaction:
B. Piperidine Nitrogen: Salt Formation & Oxidation
-
Salt Formation: The basic nitrogen (pKa ~9.[1]1) readily forms crystalline salts with pharmaceutically acceptable acids (HCl, Fumaric acid, Oxalic acid), which is crucial for drug formulation to improve water solubility.[1]
-
N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a common metabolite or prodrug strategy.
Figure 2: Divergent reactivity profile highlighting the versatility of the scaffold.
Applications in Drug Discovery
Radiopharmaceutical Precursor
The aryl iodide moiety allows for Isotopic Exchange .[1]
-
Protocol: Heating the compound with [¹²³I]NaI in the presence of a copper(I) catalyst and ammonium sulfate allows for the generation of SPECT imaging agents targeting receptors where the 4-phenoxy-piperidine motif binds (e.g., Sigma-1 receptors).
Medicinal Chemistry Scaffold
This structure mimics the pharmacophore of several established drugs:
-
Diphenylpyraline (Antihistamine): Analogous ether linkage.[1]
-
Donepezil (Alzheimer's): The N-benzylpiperidine motif is structurally related; this compound serves as a truncated analog for SAR studies.
Safety & Handling
-
Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine radicals.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Store at -20°C for long-term retention.
-
Hazards: Irritant to eyes and skin. The alkyl-piperidine moiety can be a sensitizer.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-(4-Iodophenoxy)-1-methylpiperidine (CAS 1430471-76-3). Link[1]
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] (Methodology Basis).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Reactivity Basis).
-
PubChem. (2024).[1] Compound Summary: 1-Methyl-4-piperidinol (Precursor Data).Link[1]
Sources
Topic: Pharmacological Potential of 4-(4-Iodophenoxy)-1-methylpiperidine Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system (CNS) and beyond.[1] This guide delves into the pharmacological potential of a specific, yet underexplored, chemical class: 4-(4-Iodophenoxy)-1-methylpiperidine derivatives. By dissecting the core structure into its constituent pharmacophoric elements—the 1-methylpiperidine ring, the aryl ether linkage, and the 4-iodophenyl group—we can project a compelling therapeutic profile. Drawing on extensive data from analogous structures, this document synthesizes evidence pointing towards potent activity as cholinesterase inhibitors, monoamine oxidase (MAO) inhibitors, and modulators of other CNS targets. We present plausible synthetic routes, detailed protocols for in vitro validation, and a prospective analysis of the structure-activity relationships (SAR) that will govern future optimization efforts. This guide is designed to serve as a foundational resource for researchers aiming to exploit this promising chemical space for the development of novel therapeutics for neurodegenerative diseases and other complex disorders.
Introduction: The Strategic Value of the Piperidine-Aryl Ether Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is typically protonated at physiological pH, facilitating interactions with biological targets.[1] When linked via an ether bridge to an aromatic system, the resulting aryloxy-piperidine motif offers a unique combination of structural rigidity and conformational flexibility, enabling precise orientation of substituents within target binding pockets.
The subject of this guide, the 4-(4-Iodophenoxy)-1-methylpiperidine scaffold, presents three key points of strategic interest for drug design:
-
The 1-Methylpiperidine Core: A classic feature in CNS-active compounds, influencing blood-brain barrier permeability and receptor engagement.
-
The 4-Iodophenyl Moiety: Serves a dual purpose. The iodine atom can participate in potent halogen bonding with target proteins and also acts as a versatile synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[2]
-
Multi-Target Potential: Analogous structures have demonstrated activity against a range of high-value targets implicated in neurodegenerative disorders, particularly Alzheimer's and Parkinson's disease.[3][4]
This document will systematically explore the synthesis, predicted biological activities, and experimental validation pathways for this scaffold, providing a comprehensive roadmap for its development.
Proposed Synthesis and Workflow
A robust and scalable synthesis is paramount for any drug discovery campaign. The most logical and field-proven approach to constructing the 4-(4-Iodophenoxy)-1-methylpiperidine core is the Williamson ether synthesis.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-(4-Iodophenoxy)-1-methylpiperidine.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes a standard procedure. The causality behind key steps is explained to ensure reproducibility and understanding.
-
Objective: To synthesize 4-(4-Iodophenoxy)-1-methylpiperidine from 1-methyl-4-hydroxypiperidine and 1-fluoro-4-iodobenzene.
-
Rationale: This method relies on the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halogen on the aromatic ring in a nucleophilic aromatic substitution reaction. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the alcohol. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the cation, leaving the alkoxide highly reactive.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-hydroxypiperidine (1.0 eq).
-
Causality: An inert atmosphere is critical because the intermediate alkoxide and the NaH reagent are highly reactive with atmospheric moisture and oxygen.
-
-
Solvation: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Causality: The reaction is exothermic and produces hydrogen gas. Slow, portion-wise addition at 0 °C prevents a dangerous thermal runaway and controls gas evolution. Stirring is continued for 30-60 minutes at 0 °C to ensure complete formation of the sodium alkoxide.
-
-
Nucleophilic Substitution: Add a solution of 1-fluoro-4-iodobenzene (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup (Quenching): Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching neutralizes any unreacted NaH, which would otherwise react violently with water during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water and DMF from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine.
-
Causality: The basic triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.
-
Predicted Pharmacological Targets and Therapeutic Potential
The true potential of this scaffold lies in its likely interactions with key CNS targets. By analyzing structurally similar compounds, we can build a strong hypothesis for its therapeutic applications, primarily in neurodegenerative diseases.[5]
Primary Target Class: Cholinesterase Inhibition
-
Hypothesis: The 4-(4-Iodophenoxy)-1-methylpiperidine scaffold is a promising candidate for a potent Acetylcholinesterase (AChE) inhibitor.
-
Supporting Evidence: The core structure shares features with known AChE inhibitors like donepezil, which also contains a piperidine ring and an aromatic system connected by a linker.[6] Numerous studies have identified piperidine derivatives as potent AChE inhibitors.[4][7][8] The mechanism involves blocking the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine (ACh).[9] This is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10]
-
Mechanistic Insight: The positively charged 1-methylpiperidine nitrogen can form a crucial cation-π interaction with the catalytic anionic site (CAS) of AChE, while the iodophenoxy group can occupy the peripheral anionic site (PAS), leading to a potent dual-binding inhibition.[8]
Caption: Mechanism of action for a putative AChE inhibitor.
Secondary Target Class: Monoamine Oxidase-B (MAO-B) Inhibition
-
Hypothesis: The scaffold may exhibit selective inhibitory activity against MAO-B.
-
Supporting Evidence: The activity of MAO-B is significantly increased in the brains of patients with Alzheimer's and Parkinson's disease, making it a valuable therapeutic target.[3] Piperidine-containing compounds have been successfully developed as MAO-B inhibitors.[4][11] A multi-target-directed ligand (MTDL) approach, combining AChE and MAO-B inhibition in a single molecule, is a leading strategy in modern neurodegenerative disease research.[3] The iodophenoxy moiety could effectively bind within the hydrophobic active site of the MAO-B enzyme.
Other Potential Targets
| Target/Activity | Rationale & Supporting Evidence |
| Anticancer | Piperidine derivatives have shown cytotoxicity against various cancer cell lines. The 4-iodobenzyl group in a related compound was key for this activity, suggesting the 4-iodophenoxy group could confer similar properties.[2] |
| Analgesic | 4,4-disubstituted piperidines have demonstrated potent analgesic properties, with high affinity for opioid binding sites in the brain.[12] |
| Choline Transporter (CHT) Inhibition | Structurally related 4-(piperidin-4-yl)oxy benzamides were identified as potent inhibitors of the presynaptic choline transporter (CHT), another mechanism to modulate cholinergic signaling.[13] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing a lead compound. Based on general medicinal chemistry principles and data from related series, we can predict key relationships.[14]
| Structural Position | Modification | Predicted Impact on Activity | Rationale |
| Iodine Atom | Replace with Br, Cl, F | Likely decrease in potency for targets where halogen bonding is key. May alter selectivity. | Iodine is the best halogen bond donor. Smaller halogens (Cl, F) can alter electronic properties and reduce binding affinity.[15] |
| Iodine Atom | Use as handle for Suzuki/Stille coupling to add new aryl/heteroaryl groups | Potential for significant potency gains and modulation of properties (solubility, BBB penetration). | This is a standard medicinal chemistry strategy to explore the binding pocket and add new interactions.[2][16] |
| N-Methyl Group | Replace with N-Ethyl, N-Propyl, or remove (NH) | Likely to decrease potency for AChE due to disruption of the optimal fit in the active site. | The "magic methyl" effect is well-documented; small changes can have large, unpredictable impacts on binding and conformation.[17] |
| Ether Oxygen | Replace with Thioether (S) or Methylene (CH₂) | Will significantly alter bond angle and electronics, likely reducing activity. | The ether oxygen is often a key hydrogen bond acceptor and provides specific conformational geometry. |
Proposed Experimental Workflows for Target Validation
A tiered screening cascade is the most efficient method for validating the predicted biological activities.
In Vitro Screening Cascade Diagram
Caption: Tiered experimental workflow for pharmacological validation.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The free thiol group on thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
ATCI Solution: 10 mM ATCI in PB.
-
AChE Enzyme Solution: Prepare a stock solution of human recombinant AChE in PB containing 0.1% BSA.
-
Test Compound: Prepare a stock solution in DMSO and create serial dilutions in PB.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of Test Compound dilution (or buffer for control, or known inhibitor like donepezil for positive control).
-
140 µL of Phosphate Buffer (PB).
-
20 µL of DTNB Solution.
-
-
Mix and pre-incubate for 15 minutes at 25 °C.
-
Add 10 µL of the AChE Enzyme Solution to each well to initiate the pre-incubation of enzyme and inhibitor. Mix gently.
-
Incubate for another 15 minutes at 25 °C.
-
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The 4-(4-Iodophenoxy)-1-methylpiperidine scaffold represents a highly promising, yet underexplored, area for CNS drug discovery. Based on robust evidence from analogous structures, derivatives from this class are predicted to function as potent, dual-action inhibitors of both Acetylcholinesterase and Monoamine Oxidase B, a highly sought-after profile for treating complex neurodegenerative diseases like Alzheimer's. The inherent synthetic tractability, particularly the utility of the iodine atom for late-stage diversification, provides a clear and rapid path for lead optimization.
Future work should focus on the synthesis of a small, focused library of analogs based on the SAR predictions outlined in this guide. Systematic exploration of substituents on the phenoxy ring via Suzuki coupling will be critical to maximizing potency and refining selectivity. Successful in vitro validation through the proposed screening cascade will provide the necessary foundation for advancing lead candidates into more complex cellular and in vivo models of neurodegeneration.
References
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Acetylcholinesterase inhibitors - ResearchGate. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. Available at: [Link]
-
Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Available at: [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available at: [Link]
-
Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. Available at: [Link]
-
4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
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Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - MDPI. Available at: [Link]
-
4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies - MDPI. Available at: [Link]
-
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC. Available at: [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. Available at: [Link]
-
Structure Activity Relationships - Drug Design Org. Available at: [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. Available at: [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. Available at: [Link]
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A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. Available at: [Link]
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Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity | Request PDF - ResearchGate. Available at: [Link]
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Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - MDPI. Available at: [Link]
-
Enzyme inhibitory activity of marine alkaloid aaptamines for neurodegenerative diseases: an in silico study - Semantic Scholar. Available at: [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available at: [Link]
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An In-depth Technical Guide on the Solubility Profile of 4-(4-Iodophenoxy)-1-methylpiperidine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Iodophenoxy)-1-methylpiperidine, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents detailed experimental methodologies for its determination, and offers a predicted solubility profile based on the molecule's structural characteristics. The guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the laboratory and scale-up operations.
Introduction
4-(4-Iodophenoxy)-1-methylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a polar piperidine ring, a phenyl ether linkage, and a lipophilic iodophenyl group, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. The efficiency of synthetic routes and the purity of the final active pharmaceutical ingredient (API) are directly influenced by the solubility of this intermediate. Therefore, a systematic evaluation of its solubility in a range of organic solvents is a critical step in process development.
The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.[1] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules dictates the extent of dissolution.
Theoretical Framework of Solubility
The solubility of an organic compound is governed by its physicochemical properties and the properties of the solvent. For 4-(4-Iodophenoxy)-1-methylpiperidine, key structural features influencing its solubility include:
-
The Piperidine Ring: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to solubility in protic polar solvents.[2] The overall nonpolar character of the saturated heterocyclic ring can also influence solubility in less polar environments.[3]
-
The Ether Linkage: The oxygen atom in the ether linkage can also participate in hydrogen bonding as an acceptor.
-
The Iodophenyl Group: The bulky and nonpolar iodophenyl group significantly contributes to the lipophilicity of the molecule, suggesting better solubility in nonpolar organic solvents.
-
The Methyl Group: The N-methyl group adds to the steric bulk and slightly increases the nonpolar character of the molecule.
The polarity of organic solvents is a key determinant of their dissolving power.[4] Solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene).[1] The interaction between the solute and solvent will vary depending on these classifications.
Experimental Determination of Solubility
The most widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[1][5] This technique involves agitating an excess amount of the solute in a specific solvent at a constant temperature until equilibrium is reached.[1] The concentration of the dissolved solute in the saturated solution is then quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6]
General Shake-Flask Protocol
The following is a detailed, step-by-step protocol for determining the solubility of 4-(4-Iodophenoxy)-1-methylpiperidine in an organic solvent.
Materials and Equipment:
-
4-(4-Iodophenoxy)-1-methylpiperidine (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-(4-Iodophenoxy)-1-methylpiperidine to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial.[1]
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial.[7]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[1] This step is critical to prevent artificially high solubility readings.
-
Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Data Reporting:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.[1]
-
Diagram of the Shake-Flask Method Workflow
Sources
Methodological & Application
Synthesis protocol for 4-(4-Iodophenoxy)-1-methylpiperidine
An in-depth methodological guide for the synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine (CAS: 1430471-76-3)[1]. This document is engineered for synthetic chemists and drug development professionals who require scalable, high-purity generation of this versatile aryl iodide building block for downstream palladium-catalyzed cross-coupling applications.
Mechanistic Rationale & Pathway Selection
When synthesizing aryl-alkyl ethers from secondary aliphatic alcohols (like 1-methylpiperidin-4-ol) and phenols, traditional Williamson ether synthesis (using a secondary halide or mesylate) is frequently derailed by competing E2 elimination, which drastically reduces yields.
To circumvent this, the Mitsunobu reaction is the premier, field-proven choice[2]. The reaction proceeds via the activation of the secondary alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), forming an oxyphosphonium intermediate that undergoes a clean Sₙ2 displacement by the phenoxide[3].
The TPPO Problem & The Acid-Base Solution: The primary drawback of the Mitsunobu reaction is the generation of stoichiometric triphenylphosphine oxide (TPPO) and reduced DIAD (DIAD-H₂), which are notoriously difficult to separate from the product via standard silica gel chromatography. However, because our target molecule contains a basic tertiary amine (the 1-methylpiperidine moiety, pKa ~9.5), we can employ a highly efficient acid-base extraction strategy . By protonating the product into an aqueous phase, the neutral TPPO and DIAD-H₂ remain trapped in the organic phase, allowing for a chromatography-free purification that yields >95% purity.
Mechanistic Workflow
Mechanistic workflow and purification strategy for the Mitsunobu synthesis of the target ether.
Materials and Quantitative Data
Expert Insight on Reagent Selection: While Diisopropyl azodicarboxylate (DIAD) is the standard azo reagent, literature indicates that Mitsunobu reactions with sterically demanding or electronically deactivated phenols (like 4-iodophenol) can sometimes achieve higher conversion rates using the more reactive azodicarboxylic acid dipiperidide (ADDP)[4]. However, for standard scalability and cost-effectiveness, DIAD remains highly effective provided the temperature is strictly controlled during addition.
Table 1: Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role / Notes |
| 4-Iodophenol | 220.01 | 1.00 eq | 2.20 g | Nucleophile[4] |
| 1-Methylpiperidin-4-ol | 115.17 | 1.10 eq | 1.27 g | Electrophile precursor[2] |
| Triphenylphosphine (PPh₃) | 262.29 | 1.20 eq | 3.15 g | Activating agent |
| DIAD | 202.21 | 1.20 eq | 2.43 g (2.33 mL) | Oxidant/Coupling agent |
| Anhydrous THF | 72.11 | N/A | 40 mL | Solvent (Must be strictly anhydrous) |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup & Betaine Formation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Add 4-iodophenol (2.20 g, 10.0 mmol), 1-methylpiperidin-4-ol (1.27 g, 11.0 mmol), and PPh₃ (3.15 g, 12.0 mmol) to the flask.
-
Solvation: Inject 40 mL of anhydrous THF. Stir until all solids are completely dissolved.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes. Causality: Cooling is critical to prevent the exothermic decomposition of the highly reactive PPh₃-DIAD betaine intermediate before it can activate the alcohol[5].
Phase 2: Activation and Coupling
-
DIAD Addition: Draw DIAD (2.33 mL, 12.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 15–20 minutes.
-
Observation: The solution will temporarily turn deep yellow/orange upon each drop (formation of the betaine) and then fade as the Sₙ2 displacement occurs.
-
Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under argon for 12–16 hours.
-
Validation: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The 4-iodophenol spot (UV active) should be completely consumed.
Phase 3: Self-Validating Purification (Acid-Base Extraction)
This sequence isolates the product without the need for column chromatography. 9. Concentration: Remove the THF under reduced pressure using a rotary evaporator. 10. Organic Solvation: Dissolve the crude, sticky residue (containing product, TPPO, and DIAD-H₂) in 50 mL of Ethyl Acetate (EtOAc). 11. Acidic Extraction (Crucial Step): Transfer the EtOAc solution to a separatory funnel. Add 50 mL of 1.0 M aqueous HCl. Shake vigorously and vent.
- Causality: The basic 1-methylpiperidine nitrogen is protonated, rendering the target molecule highly water-soluble. TPPO, DIAD-H₂, and any unreacted phenol remain in the EtOAc layer.
- Separation: Collect the lower aqueous layer. Wash the retained EtOAc layer with an additional 20 mL of 1.0 M HCl. Combine the aqueous acidic layers.
- Organic Wash: Wash the combined aqueous layers with 30 mL of fresh EtOAc to ensure trace TPPO is completely removed. Discard all EtOAc layers.
- Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10–11 (verify with pH paper). The aqueous layer will turn cloudy as the free base product oils out.
- Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
- Drying & Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-Iodophenoxy)-1-methylpiperidine as a pale yellow to colorless oil (which may slowly crystallize upon standing). Expected yield: 75–85%.
Analytical Quality Control
Table 2: Expected Characterization Data
| Technique | Expected Signatures | Diagnostic Value |
| LC-MS (ESI+) | [M+H]⁺ = 318.0 | Confirms exact mass (C₁₂H₁₆INO). |
| ¹H NMR (CDCl₃) | δ ~7.55 (d, 2H, Ar-H), ~6.70 (d, 2H, Ar-H) | Confirms the para-substituted iodophenoxy ring. |
| ¹H NMR (CDCl₃) | δ ~4.30 (m, 1H, -O-CH-) | Confirms ether linkage at the 4-position of piperidine. |
| ¹H NMR (CDCl₃) | δ ~2.30 (s, 3H, N-CH₃) | Confirms the presence of the N-methyl group. |
References
-
Sigma-Aldrich. "4-(4-Iodophenoxy)-1-methylpiperidine | 1430471-76-3" Sigma-Aldrich Catalog. Available at: [Link]
-
Sugimura, T., et al. "Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents." RSC Advances (2016). Available at:[Link]
-
Blagg, B. S. J., et al. "Synthesis and Biological Evaluation of Coumarin Replacements of Novobiocin as Hsp90 Inhibitors." Bioorganic & Medicinal Chemistry (2013). Available at:[Link]
-
Raines, R. T., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society (2013). Available at:[Link]
-
Leurs, R., et al. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics." Journal of Medicinal Chemistry (2025). Available at:[Link]
Sources
- 1. 1220175-12-1|4-(2-Iodophenoxy)piperidine|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Evaluation of Coumarin Replacements of Novobiocin as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Reagent Specifications for 4-(4-Iodophenoxy)-1-methylpiperidine
Executive Summary & Application Context
4-(4-Iodophenoxy)-1-methylpiperidine (CAS: 1430471-76-3) is a highly versatile aryl iodide building block. It is prominently utilized in medicinal chemistry for the synthesis of biphenylamide derivatives acting as Hsp90 C-terminal inhibitors 1, as well as a precursor for radiolabeling in PET imaging and Suzuki/Sonogashira cross-coupling campaigns. This application note details a robust, literature-validated Mitsunobu etherification protocol that maximizes yield while employing strategic workup techniques to simplify downstream purification.
Mechanistic Grounding & Experimental Causality
Synthesizing aryl piperidinyl ethers typically presents a choice between nucleophilic aromatic substitution (SNAr), Williamson ether synthesis, or the Mitsunobu reaction.
-
Why the Mitsunobu Reaction? 4-Fluoroiodobenzene lacks the strong electron-withdrawing groups required to sufficiently activate the ring for SNAr. Conversely, Williamson ether synthesis requires harsh basic conditions and prolonged heating, which frequently induces the elimination of 4-substituted piperidines to undesired tetrahydropyridine byproducts. The Mitsunobu reaction operates under mild, neutral conditions at room temperature, preserving the integrity of both the piperidine ring and the aryl iodide 1.
-
Reagent Causality:
-
Triphenylphosphine (PPh3) & DIAD: These reagents form the active betaine intermediate. This protocol utilizes a deliberate excess (2.24 equivalents) to drive the reaction to completion, overcoming the inherent steric hindrance of the secondary alcohol (1-methylpiperidin-4-ol).
-
Thermal Control: Initial cooling to 0°C during DIAD addition is critical. The formation of the PPh3-DIAD betaine adduct is highly exothermic; thermal control prevents the premature decomposition of this reactive intermediate.
-
Anhydrous THF: Moisture is the primary enemy of the Mitsunobu reaction, as water will competitively hydrolyze the alkoxyphosphonium intermediate back to the starting alcohol.
-
Reagent Specifications & Quantitative Data
The following stoichiometry is optimized for a ~4.18 mmol scale synthesis, yielding sufficient material for extensive downstream coupling campaigns.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Iodophenol | 220.01 | 1.0 eq | 0.92 g | Nucleophile (Acidic component) |
| 1-Methylpiperidin-4-ol | 115.17 | 1.0 eq | 480 mg | Electrophile precursor |
| Triphenylphosphine (PPh3) | 262.29 | 2.24 eq | 2.46 g | Activating agent |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.24 eq | 1.89 g (1.81 mL) | Coupling reagent |
| Anhydrous THF | 72.11 | Solvent | 10 mL | Reaction medium |
Step-by-Step Validated Protocol
Phase 1: Reaction Assembly & Activation
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to ensure a moisture-free environment.
-
Dissolution: Add 4-iodophenol (0.92 g, 4.18 mmol), 1-methylpiperidin-4-ol (480 mg, 4.18 mmol), and PPh3 (2.46 g, 9.36 mmol) to the flask. Inject 10 mL of anhydrous THF and stir until complete dissolution is achieved 1.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0°C for 10 minutes.
-
Activation: Using a syringe pump or an addition funnel, add DIAD (1.89 g, 9.36 mmol) dropwise over 15 minutes. Self-Validation Check: The solution will typically turn a pale yellow/orange color, indicating the formation of the betaine intermediate.
Phase 2: Propagation
-
Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Monitoring: Stir the reaction for 12 hours. Self-Validation Check: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1 with 1% Et3N) to confirm the consumption of 4-iodophenol (visualized via UV at 254 nm).
Phase 3: Acid-Base Workup (Crucial Purification Insight)
Expert Insight: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (OPPh3) and reduced DIAD (hydrazine byproduct), which notoriously complicate silica gel chromatography. Because our target product contains a basic tertiary amine, an acid-base extraction cleanly isolates the product from these neutral byproducts. 7. Quenching & Initial Extraction: Concentrate the THF in vacuo. Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc). 8. Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 20 mL). The basic target product protonates and migrates to the aqueous layer. The OPPh3 and DIAD byproducts remain in the EtOAc layer. 9. Basification: Collect the combined aqueous layers and cool in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–12. Self-Validation Check: The aqueous solution will become cloudy as the free-base piperidine precipitates or oils out. 10. Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). 11. Drying: Combine the DCM layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
Phase 4: Final Purification
-
Chromatography: If ultra-high purity is required for downstream biological assays, subject the residue to flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (Et3N) to prevent amine streaking on the column.
Workflow & Mechanistic Visualizations
Experimental workflow for synthesizing 4-(4-Iodophenoxy)-1-methylpiperidine.
Mechanistic pathway of the Mitsunobu etherification.
References
-
Zhao H, Garg G, Zhao J, et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors." European Journal of Medicinal Chemistry. 2015;89:442-466. 1
Sources
Application Notes and Protocols for Radiochemistry Applications of 4-(4-Iodophenoxy)-1-methylpiperidine
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the radiochemistry applications of 4-(4-Iodophenoxy)-1-methylpiperidine. This document offers detailed protocols for the synthesis of radiolabeled analogs for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), grounded in established scientific principles and field-proven insights.
Introduction: The Significance of 4-(4-Iodophenoxy)-1-methylpiperidine in Radiotracer Development
The 4-phenoxy-1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the sigma-1 (σ₁) receptor. The σ₁ receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a variety of neurological disorders and is overexpressed in numerous cancer cell lines.[1][2] Consequently, the development of high-affinity radioligands for the σ₁ receptor is of significant interest for in-vivo imaging and characterization of these conditions.
4-(4-Iodophenoxy)-1-methylpiperidine serves as a crucial precursor for the synthesis of such radiotracers. Its structure allows for the introduction of radiohalogens, such as Iodine-123 for SPECT and Fluorine-18 for PET, enabling the non-invasive visualization and quantification of σ₁ receptor distribution and density in living subjects.
This guide will detail the methodologies for the radiosynthesis, purification, and quality control of two key analogs derived from this precursor:
-
[¹²³I]4-(4-Iodophenoxy)-1-methylpiperidine for SPECT imaging.
-
4-(4-[¹⁸F]Fluorophenoxy)-1-methylpiperidine for PET imaging.
The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Part 1: Radioiodination for SPECT Imaging
The introduction of Iodine-123 (¹²³I), a gamma-emitter with a half-life of 13.2 hours, is ideal for SPECT imaging, offering excellent image resolution and a suitable timeframe for pharmacological studies. The most common and efficient method for incorporating radioiodine into an aromatic ring is through an electrophilic substitution reaction on an organotin precursor, a process known as iododestannylation.[3][4]
Synthesis of the Tributylstannyl Precursor
To achieve regiospecific and high-yield radioiodination, a tributylstannyl precursor is required. This involves replacing the iodine atom of 4-(4-Iodophenoxy)-1-methylpiperidine with a tributyltin group.
Causality of Experimental Choice: The carbon-tin bond is sufficiently labile to be cleaved by an electrophilic iodine species, while being stable enough for purification and storage of the precursor. This directed electrophilic substitution ensures that the radioiodine is incorporated specifically at the desired para-position of the phenoxy ring.
A general method for the synthesis of the tributylstannyl precursor involves a palladium-catalyzed Stille coupling reaction.
Protocol: Radioiodination of the Tributylstannyl Precursor
This protocol is adapted from established methods for radioiodinating similar aromatic compounds.[3]
Diagram of Radioiodination Workflow:
Caption: Workflow for the radioiodination of the tributylstannyl precursor.
Materials:
-
4-(4-(Tributylstannyl)phenoxy)-1-methylpiperidine (precursor)
-
Sodium Iodide [¹²³I]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Ethanol (anhydrous)
-
HPLC system with a reverse-phase C18 column and a radioactivity detector
-
Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
Step-by-Step Protocol:
-
Preparation: In a shielded hot cell, dissolve 10-20 µg of the tributylstannyl precursor in 10-20 µL of ethanol in a sealed reaction vial.
-
Buffering: Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to the reaction vial. The buffer maintains a stable pH to ensure optimal reaction conditions and prevent degradation of the product.
-
Addition of Radioiodide: Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI to the vial.
-
Initiation of Reaction: Initiate the radioiodination by adding 10-20 µL of the freshly prepared Chloramine-T solution. Chloramine-T is a mild oxidizing agent that converts the iodide (I⁻) to a more electrophilic species (I⁺), which is necessary for the substitution reaction.[4]
-
Reaction Time: Vortex the reaction mixture for 60-90 seconds at room temperature. The reaction is typically rapid.
-
Quenching: Quench the reaction by adding 20-30 µL of sodium metabisulfite solution. This reducing agent neutralizes any unreacted oxidizing agent, preventing further reactions and potential degradation of the product.
-
Purification: Inject the entire reaction mixture onto a semi-preparative HPLC system. The separation is based on the hydrophobicity of the components, allowing the desired radiolabeled product to be isolated from unreacted iodide, the precursor, and byproducts.
-
Formulation: Collect the fraction corresponding to [¹²³I]4-(4-Iodophenoxy)-1-methylpiperidine. The solvent is typically removed under a stream of nitrogen, and the product is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol).
Part 2: Radiofluorination for PET Imaging
Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which results in high-resolution images. The introduction of ¹⁸F is most commonly achieved through a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a good leaving group on a precursor molecule.
Synthesis of the Tosylate Precursor
For nucleophilic radiofluorination, a precursor with a suitable leaving group is necessary. A tosylate (OTs) group is a common choice due to its excellent leaving group ability. The synthesis involves converting the hydroxyl group of a precursor alcohol to a tosylate.
Causality of Experimental Choice: The tosylate group is highly electron-withdrawing, making the adjacent carbon atom susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. This allows for an efficient Sₙ2 reaction to form the carbon-fluorine bond.
Protocol: Radiofluorination of the Tosylate Precursor
This protocol outlines a standard two-step, one-pot radiosynthesis method.
Diagram of Radiofluorination Workflow:
Caption: Workflow for the nucleophilic radiofluorination of the tosylate precursor.
Materials:
-
Tosylate precursor of 4-(4-hydroxyphenoxy)-1-methylpiperidine
-
Aqueous [¹⁸F]Fluoride from cyclotron
-
Anion exchange resin (e.g., QMA cartridge)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
-
Mobile phase: Acetonitrile/Water gradient
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through an anion exchange resin to trap the [¹⁸F]F⁻.
-
Elution and Activation: Elute the [¹⁸F]fluoride from the resin with a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture into a reaction vessel. K₂₂₂ is a phase transfer catalyst that complexes the potassium ion, making the [¹⁸F]fluoride anion "naked" and more nucleophilic.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as water can solvate the fluoride ion, reducing its reactivity.[5]
-
Radiolabeling Reaction: Add a solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 80-100 °C for 10-15 minutes.
-
Purification: After cooling, inject the reaction mixture onto the semi-preparative HPLC system to isolate the 4-(4-[¹⁸F]Fluorophenoxy)-1-methylpiperidine from the unreacted precursor, [¹⁸F]fluoride, and other impurities.
-
Formulation: Collect the product fraction, remove the solvent, and reformulate in a sterile, pyrogen-free solution suitable for injection.
Part 3: Quality Control and Data Presentation
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[6][7] The key parameters to assess are radiochemical purity, specific activity, and radionuclidic purity.
Self-Validating System: The combination of HPLC for purification and subsequent analytical HPLC and/or radio-TLC for quality control creates a self-validating system. The purification step removes impurities, and the analytical step confirms their absence in the final product.
Quality Control Protocols
-
Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is determined by analytical radio-HPLC or radio-TLC. A radiochemical purity of >95% is typically required.
-
Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial to minimize the mass of the injected compound and avoid pharmacological effects. It is calculated by dividing the total radioactivity by the mass of the compound, which is determined from a standard curve using analytical HPLC with a UV detector.
-
Radionuclidic Purity: This ensures that the radioactivity comes from the intended radionuclide. It is typically confirmed by measuring the half-life of the final product or by gamma spectroscopy.[7]
Representative Data
The following table summarizes typical data for radiolabeled phenoxy-piperidine analogs found in the literature. These values can serve as a benchmark for the successful synthesis of the target compounds.
| Parameter | [¹²³I] Analog (SPECT) | [¹⁸F] Analog (PET) |
| Radiochemical Yield (decay-corrected) | 60-85% | 15-40% |
| Radiochemical Purity | >98% | >99% |
| Specific Activity | >185 GBq/µmol (>5 Ci/µmol) | >74 GBq/µmol (>2 Ci/µmol) |
| Synthesis Time | 30-40 minutes | 60-90 minutes |
Note: These values are illustrative and may vary depending on the specific reaction conditions and equipment.
References
-
A facile synthesis of precursor for the σ-1 receptor PET radioligand [18F]FTC-146 and its radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Synthesis, radiolabelling, and evaluation of [11C]PB212 as a radioligand for imaging sigma-1 receptors using PET. PMC. [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC. [Link]
-
Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR. [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate. [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]
-
Evaluation of a radiolabeled sigma ligand for receptor radionuclide therapy. Semantic Scholar. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]
-
quality c quality co quality con quality cont quality contr quality contro quality control quality control. EANM. [Link]
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Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide. PMC. [Link]
-
Synthesis and evaluation of radioiodinated 1-(2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol. Europe PMC. [Link]
-
Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. [Link]
-
An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]
-
Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. PubMed. [Link]
-
Highlight selection of radiochemistry and radiopharmacy developments by editorial board. Lirias. [Link]
-
Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents. PharmacyLibrary. [Link]
-
[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Digital Commons@Becker. [Link]
-
Purification and characterization of the guinea pig sigma-1 receptor functionally expressed in Escherichia coli. ResearchGate. [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]
-
Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]
-
Purification, molecular cloning, and expression of the mammalian sigma1-binding site. PMC. [Link]
-
[>18>F]Tosyl fluoride as a versatile [>18>F]fluoride source for the preparation of >18>F-labeled radiopharmaceuticals. Illinois Experts. [Link]
-
Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]9/fphar.2023.1190458/full)
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 7. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Iodophenoxy Piperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Iodophenoxy Piperidine Scaffolds in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals.[1] Its saturated, six-membered ring structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. When coupled with an iodophenoxy group, this scaffold gains additional significance. The iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or it can be a critical component for developing radioligands for imaging studies, like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2][3][4] These derivatives have shown promise in targeting a range of biological entities, including G-protein coupled receptors and ion channels. This guide provides a detailed, step-by-step protocol for the synthesis of iodophenoxy piperidine derivatives, offering insights into the underlying chemical principles and practical considerations for successful execution.
Synthetic Strategies: A Comparative Overview
The core of synthesizing iodophenoxy piperidine derivatives lies in the formation of a C-O bond between a piperidinol and an iodophenol. Three primary methods are commonly employed for this transformation: the classical Williamson ether synthesis, the palladium-catalyzed Buchwald-Hartwig O-arylation, and the copper-catalyzed Ullmann condensation. The choice of method depends on factors such as substrate reactivity, functional group tolerance, desired scale, and cost.
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig O-Arylation | Ullmann Condensation |
| Catalyst | None (Base-mediated) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Ligand | None | Required (e.g., phosphines like Xantphos, BINAP) | Often required (e.g., L-proline, 1,10-phenanthroline) |
| Reaction Conditions | Relatively mild to moderate temperatures (50-100 °C) | Generally mild conditions (RT to 120 °C) | Often harsh, high temperatures (>150 °C), though modern methods are milder |
| Substrate Scope | Best with primary alkyl halides; aryl halides are generally unreactive unless activated. | Broad scope, tolerates a wide range of functional groups. | Good for aryl halides, but can be sensitive to certain functional groups. |
| Advantages | Simple, inexpensive reagents, no metal catalyst required. | High yields, excellent functional group tolerance, milder conditions. | Cost-effective catalyst (copper), suitable for large-scale synthesis. |
| Disadvantages | Limited to specific substrates, potential for elimination side reactions. | Expensive catalyst and ligands, sensitivity to air and moisture. | Harsh conditions, potential for side reactions, catalyst stability issues. |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative iodophenoxy piperidine derivative, 4-(2-iodophenoxy)-1-methylpiperidine, via the Williamson ether synthesis. This method is chosen for its simplicity and cost-effectiveness, making it an excellent starting point for many research applications.
Protocol 1: Williamson Ether Synthesis of 4-(2-iodophenoxy)-1-methylpiperidine
This protocol involves the deprotonation of 1-methyl-4-hydroxypiperidine to form a potent nucleophile, which then displaces the iodide from an activated di-iodobenzene. For this specific synthesis, a variation using a strong base to deprotonate the piperidinol followed by reaction with an aryl iodide is presented.
Materials and Reagents:
-
1-methyl-4-hydroxypiperidine
-
2-Iodophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (30 mL).
-
Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring. Caution: Sodium hydride is highly reactive with water and moisture. Handle with appropriate care.
-
Slowly add 1-methyl-4-hydroxypiperidine (1.0 equivalent) to the suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
-
Addition of Electrophile:
-
Dissolve 2-iodophenol (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the 2-iodophenol solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-(2-iodophenoxy)-1-methylpiperidine as a solid or oil.
-
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (dd, J = 8.0, 1.6 Hz, 1H), 7.25 (td, J = 8.0, 1.6 Hz, 1H), 6.80 (dd, J = 8.0, 1.2 Hz, 1H), 6.65 (td, J = 8.0, 1.2 Hz, 1H), 4.40-4.35 (m, 1H), 2.80-2.70 (m, 2H), 2.35 (s, 3H), 2.30-2.20 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 139.5, 129.4, 122.8, 115.1, 87.2, 73.5, 55.3, 46.2, 30.8.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₆INO [M+H]⁺, found [M+H]⁺.
Visualization of the Synthetic Workflow
Caption: Workflow for the Williamson ether synthesis of 4-(2-iodophenoxy)-1-methylpiperidine.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, which are alternative methods for the C-O bond formation.
Buchwald-Hartwig O-Arylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann condensation.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature or reaction time. In the case of Williamson synthesis, ensure the base is sufficiently strong and the reagents are anhydrous. For Buchwald-Hartwig and Ullmann reactions, the catalyst or ligand may have degraded. Using fresh catalyst and ensuring an inert atmosphere is critical.
-
Side Products: In Williamson synthesis, elimination can be a competing side reaction, especially with sterically hindered substrates. Using a less hindered halide or a milder base can mitigate this. For cross-coupling reactions, hydrodehalogenation (replacement of the iodide with a hydrogen) can occur. Optimizing the ligand and base combination can help to suppress this side reaction.
-
Purification Challenges: The final product may co-elute with starting materials or byproducts. Careful selection of the chromatography solvent system is essential. If the product is basic, an acid wash during work-up can help remove non-basic impurities.
-
Catalyst Choice in Cross-Coupling: For Buchwald-Hartwig reactions, the choice of phosphine ligand is crucial and often substrate-dependent. Screening a small panel of ligands is recommended for optimization. In Ullmann reactions, the source and activation of the copper catalyst can significantly impact the yield.
Conclusion
The synthesis of iodophenoxy piperidine derivatives is a key step in the development of novel therapeutics and research tools. While several methods exist for the crucial C-O bond formation, the Williamson ether synthesis offers a straightforward and cost-effective approach. For more challenging substrates or when milder conditions are required, the Buchwald-Hartwig and modern Ullmann reactions provide powerful alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds.
References
-
Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 rec - Digital Commons@Becker. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of a Specific Iodine‐125‐Labeled TRPC5 Radioligand. (2020, September 22). ChemistrySelect, 5(35), 11009-11013. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of a Specific Iodine-125 Labeled TRPC5 Radioligand - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 27, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed. (2006, April 15). Bioorganic & Medicinal Chemistry, 14(8), 2535-2542. [Link]
-
Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - WashU Medicine Research Profiles. (2025, February 1). Retrieved February 27, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells | Journal of Medicinal Chemistry - ACS Publications. (1994, June 1). Retrieved February 27, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 27, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6). Retrieved February 27, 2026, from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - Rsc.org. (n.d.). Retrieved February 27, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). In ResearchGate. Retrieved February 27, 2026, from [Link]
-
Ullmann coupling : r/Chempros - Reddit. (2024, September 16). Retrieved February 27, 2026, from [Link]
-
Synthesis and anti α-adrenoceptor activity in vitro of 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl) methyl)-1,2-dihydro-quinoline-2-one compounds - ResearchGate. (2002, April). Retrieved February 27, 2026, from [Link]
-
Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor - PubMed. (2011, May 26). Journal of Medicinal Chemistry, 54(10), 3480-3491. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules, 28(3), 1435. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved February 27, 2026, from [Link]
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - MDPI. (2022, April 20). Retrieved February 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for reactions with 4-(4-Iodophenoxy)-1-methylpiperidine
Application Note: Solvent Selection Strategies for 4-(4-Iodophenoxy)-1-methylpiperidine
Executive Summary & Chemical Architecture
This guide provides an evidence-based framework for solvent selection in reactions involving 4-(4-Iodophenoxy)-1-methylpiperidine . This molecule presents a classic "amphiphilic duality" in medicinal chemistry: a lipophilic, reactive aryl iodide tail and a polar, basic N-methylpiperidine head.[1]
Successful transformation of this scaffold—particularly in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—requires a solvent system that balances three competing factors:
-
Solubility: Dissolving the lipophilic aryl halide while accommodating the polar amine.
-
Catalyst Integrity: Preventing the basic tertiary amine from coordinating to and "poisoning" the Pd-catalyst.[1]
-
Sustainability: Transitioning from reprotoxic dipolar aprotic solvents (DMF, NMP) to green alternatives (2-MeTHF, Cyrene™).[1]
Physicochemical Profile & Solubility Logic
Before selecting a reaction solvent, one must understand the solute's behavior. The N-methylpiperidine moiety confers a pKa of approximately 10.0–10.5 (conjugate acid), making the molecule pH-switchable.[1]
| Parameter | Characteristic | Solvent Implication |
| Lipophilicity (LogP) | ~2.5–3.0 (Predicted) | Soluble in mid-polarity organics (DCM, Toluene, EtOAc).[1] |
| Basicity (pKa) | ~10.2 (Piperidine N) | Risk: Forms insoluble salts in acidic media. Risk: Coordinates Pd(II) species in non-polar solvents.[1] |
| Reactivity | C–I Bond (Weak, ~65 kcal/mol) | Highly reactive toward oxidative addition; sensitive to light (homolytic cleavage). |
Solubility Decision Matrix
-
Free Base Form: Highly soluble in Chlorinated solvents (DCM, CHCl3), Ethers (THF, 2-MeTHF), and Aromatics (Toluene). Sparingly soluble in water.
-
Salt Form (HCl/TFA): Soluble in Water, Methanol, DMSO. Insoluble in Toluene, Hexanes, Ether.
Solvent Selection for Pd-Catalyzed Cross-Coupling
The primary application for the aryl iodide moiety is C-C or C-N bond formation. The choice of solvent dictates reaction kinetics and catalyst turnover number (TON).
The "Amine Poisoning" Challenge
In low-polarity solvents (e.g., Toluene), the tertiary amine of the piperidine can coordinate to the unsaturated Pd(0) or Pd(II) species, arresting the catalytic cycle.
-
Traditional Solution: Use polar coordinating solvents (DMF, DMAc) or add heat to dissociate the amine-Pd complex.[1]
-
Modern Solution: Use 2-MeTHF or n-Butanol , which can solvate the amine effectively without strongly inhibiting the catalyst.[1]
Recommended Solvent Systems
| Reaction Type | Standard Solvent | Green Alternative (Recommended) | Rationale |
| Suzuki-Miyaura | DMF / Water | 2-MeTHF / Water (4:1) | 2-MeTHF forms a clean biphasic system; excellent solubility for the piperidine; higher boiling point than THF (80°C) allows faster kinetics.[1] |
| Buchwald-Hartwig | Toluene | Anisole or Cyrene™ | Anisole has a high flash point and solvates the amine well.[1] Cyrene is a bio-based dipolar aprotic replacement for NMP.[1][2] |
| Sonogashira | THF / Et3N | EtOAc / iPr2NEt | Ethyl acetate is surprisingly effective for aryl iodides if the catalyst system is robust (e.g., PdCl2(PPh3)2). |
Visualization: Solvent Selection Workflow
The following decision tree illustrates the logic flow for selecting the optimal solvent based on the reaction type and the state of the starting material.
Figure 1: Decision tree for selecting reaction media based on substrate form and transformation type.
Detailed Experimental Protocols
Protocol A: Green Suzuki Coupling in 2-MeTHF
Objective: Coupling 4-(4-Iodophenoxy)-1-methylpiperidine with Phenylboronic acid.[1] Green Advantage: Replaces toxic DMF; 2-MeTHF is derived from corncobs/bagasse and allows easy phase separation.[1]
Materials:
-
Substrate: 1.0 equiv (e.g., 1 mmol, ~317 mg)
-
Phenylboronic Acid: 1.2 equiv[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Robust against air/moisture.
-
Base: K2CO3 (2.0 equiv, 2M aqueous solution)
Procedure:
-
Charge: In a reaction vial, combine the aryl iodide substrate, boronic acid, and Pd catalyst.
-
Solvate: Add 2-MeTHF (5 mL/mmol). Stir until the organic components dissolve.
-
Activate: Add the aqueous K2CO3 solution (2.0 equiv). The system will be biphasic.
-
Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical Step: Oxygen removal protects the catalyst.
-
React: Heat the mixture to 70–75°C (internal temp) for 4–6 hours.
-
Self-Validation: Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The starting material (Rf ~0.3) should disappear; the biaryl product will likely be less polar (Rf ~0.5) or more polar depending on the boronic acid.
-
-
Workup: Cool to RT. The layers will separate rapidly (2-MeTHF is immiscible with water).[1] Remove the aqueous (bottom) layer. Wash the organic layer with brine.
-
Isolation: Dry over MgSO4, filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination in Anisole
Objective: Amination of the aryl iodide with a secondary amine (e.g., Morpholine). Challenge: Preventing Pd-deactivation by the substrate's own piperidine ring.[1]
Materials:
-
Substrate: 1.0 equiv
-
Amine Partner: 1.2 equiv[1]
-
Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%) — XPhos is bulky and prevents the piperidine nitrogen from binding Pd.
-
Base: NaOtBu (1.4 equiv) — Strong base required for amination.
-
Solvent: Anisole (anhydrous)
Procedure:
-
Preparation: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add Pd2(dba)3, XPhos, and NaOtBu solid.
-
Solvent Add: Add Anisole (4 mL/mmol). Stir for 5 mins to generate the active catalyst species (solution turns dark red/brown).
-
Substrate Add: Add the aryl iodide and the amine partner (liquid amines can be added neat; solids dissolved in minimal Anisole).
-
React: Heat to 100°C. Anisole boils at 154°C, allowing high-temperature kinetics without pressure vessels.[1]
-
Validation: If the reaction stalls (black precipitate forms = Pd black), add 1 mol% more ligand.
-
Workup: Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.[1]
Critical Process Parameters (CPP)
| Parameter | Limit/Range | Consequence of Deviation |
| Water Content | < 0.05% (Buchwald) | Hydrolysis of imine intermediates; deactivation of NaOtBu.[1] |
| Oxygen | < 10 ppm | Rapid oxidation of phosphine ligands; catalyst death. |
| Concentration | 0.1 M – 0.25 M | Too dilute: Slow kinetics.[1] Too conc: Piperidine aggregation/poisoning.[1] |
| Temperature | < 120°C | Above 120°C, the N-methyl group may undergo demethylation or Hofmann elimination in the presence of strong oxidants/bases. |
References
-
Cyrene™ as a Green Solvent: Wilson, K. L., et al. "Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling." Green Chemistry, 2016 , 18, 391-398. Link
-
2-MeTHF in Catalysis: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene in Structure-Based Drug Discovery."[1] ChemMedChem, 2012 , 7(10), 1721-1724. Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
-
Solvent Selection Guides: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1] Green Chemistry, 2016 , 18, 288-296. Link
-
Aryl Iodide Reactivity: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." Journal of the American Chemical Society, 2002 , 124(50), 14844-14845. Link
Note: The protocols described herein are for research purposes. Always consult the Safety Data Sheet (SDS) for 4-(4-Iodophenoxy)-1-methylpiperidine and all reagents before use.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting
Executive Summary
The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine is a critical etherification step often encountered in the development of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and H3 receptor antagonists.
Researchers typically face two main bottlenecks:
-
Mitsunobu Reaction: Poor conversion due to steric bulk or improper betaine formation.
-
SN2 Alkylation: Competition between substitution (ether formation) and elimination (tetrahydropyridine formation).
This guide treats your synthesis as a "support ticket," addressing specific failure modes with mechanistic solutions.
Ticket #001: Low Yield in Mitsunobu Coupling
User Report: "I am reacting 4-iodophenol with 1-methyl-4-piperidinol using DEAD/PPh3 in THF. The reaction stalls at 40% conversion, and I see a lot of unreacted phenol."
Diagnosis: The basicity of the tertiary amine in 1-methyl-4-piperidinol is interfering with the formation of the Mitsunobu betaine intermediate. Furthermore, the standard addition order (adding DEAD last) can lead to the protonation of the piperidine nitrogen rather than the activation of the phosphine.
Protocol Optimization (The "Pre-Complexation" Method)
To maximize yield, you must ensure the Morrison-Brunn-Huisgen betaine is fully formed before the basic alcohol is introduced.
Step-by-Step Protocol:
-
Solvent: Use anhydrous Toluene or DCM instead of THF. Toluene often precipitates the phosphine oxide byproduct, aiding workup.
-
Reagents:
-
Nucleophile: 4-Iodophenol (1.0 eq)
-
Alcohol: 1-methyl-4-piperidinol (1.2 eq)
-
Phosphine: PPh3 (1.5 eq)[1]
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq) is preferred over DEAD due to better stability and lipophilicity.
-
-
The "Pre-Complexation" Order of Addition (Critical):
-
Step A: Dissolve PPh3 in Toluene at 0°C.
-
Step B: Add DIAD dropwise slowly. Let stir for 10–15 minutes. You will see a precipitate or color change (Betaine formation).
-
Step C: Add the 4-iodophenol (acid) first. This protonates the betaine.
-
Step D: Add the 1-methyl-4-piperidinol (alcohol) last, ideally as a slow solution addition.
-
Why this works: Adding the phenol before the amine-containing alcohol prevents the basic piperidine nitrogen from interfering with the phosphine-DEAD complex.
Visualizing the Pathway
Figure 1: The optimized Mitsunobu cycle focusing on pre-complexation to avoid amine interference.
Ticket #002: Elimination Side-Products in SN2 Alkylation
User Report: "I switched to reacting 4-iodophenol with 4-chloro-1-methylpiperidine using K2CO3 in Acetone. Yield is poor, and NMR shows a double bond impurity (alkene)."
Diagnosis: You are experiencing E2 Elimination . Secondary halides (like the 4-chloro piperidine) are prone to elimination in the presence of weak nucleophiles and bases, especially when heated. The "alkene" is 1-methyl-1,2,3,6-tetrahydropyridine .
The "Cesium Effect" Solution
To favor Substitution (SN2) over Elimination (E2), you need to increase the nucleophilicity of the phenoxide without increasing the basicity of the system too drastically.
Protocol Optimization:
-
Leaving Group Upgrade: Switch from Chloride to Mesylate (OMs) .
-
Synthesis: React 1-methyl-4-piperidinol with Methanesulfonyl chloride (MsCl) and Et3N in DCM first. The mesylate is a superior leaving group that reacts faster at lower temperatures, suppressing elimination.
-
-
The Base: Switch from K2CO3 to Cs2CO3 (Cesium Carbonate).
-
Reasoning: The large Cesium cation creates a "naked," highly reactive phenoxide anion due to poor ion pairing in aprotic solvents.
-
-
Solvent: Use DMF or Acetonitrile (Polar Aprotic).[2] Avoid Acetone (boiling point too low for difficult substrates).
Comparison of Conditions:
| Parameter | Standard (Low Yield) | Optimized (High Yield) |
| Electrophile | 4-Chloro-1-methylpiperidine | 4-Mesyloxy-1-methylpiperidine |
| Base | K2CO3 | Cs2CO3 (1.5 eq) |
| Solvent | Acetone (Reflux) | DMF (60–80°C) |
| Main Product | Mixture (Ether + Alkene) | Target Ether (>85%) |
Decision Logic for Scale-Up
Figure 2: Decision matrix for selecting the electrophile to minimize elimination side-reactions.
Ticket #003: Purification & Isolation (Removing TPPO)
User Report: "The Mitsunobu reaction worked, but I cannot separate the product from Triphenylphosphine Oxide (TPPO). They co-elute on silica."
Solution: The tertiary amine in your product allows for a "Catch and Release" purification strategy that TPPO lacks.
Acid-Base Extraction Protocol:
-
Evaporation: Remove reaction solvent.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction (The "Catch"): Extract the organic layer with 1M HCl (aq) (3x).
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove trace TPPO.
-
Neutralization (The "Release"): Basify the aqueous layer to pH > 10 using NaOH or NH4OH . The product precipitates or oils out.
-
Final Extraction: Extract the basic aqueous layer with DCM, dry over MgSO4, and concentrate.
References
-
Mitsunobu Reaction Mechanism & Optimization
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
-
Williamson Ether Synthesis with Piperidines
-
Mooradian, A., et al. "3-Aminotropanes and Related Compounds." Journal of Medicinal Chemistry, 1962. (Classic reference for piperidine ether synthesis).
-
-
Cesium Effect in Alkylation
-
Flessner, T., & Doye, S. "Cesium Carbonate Mediated Alkylation of Phenols." Journal of Organic Chemistry, 1999.
-
-
TPPO Removal Strategies
-
Bates, R. H., et al. "Triphenylphosphine Oxide Removal Strategies." Organic Process Research & Development, 2017.
-
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Purification of 4-(4-Iodophenoxy)-1-methylpiperidine
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting the purification of 4-(4-Iodophenoxy)-1-methylpiperidine .
During the synthesis of this compound (typically via a Mitsunobu reaction or nucleophilic aromatic substitution), unreacted 4-iodophenol frequently remains as a stubborn impurity. Because both the target and the impurity share a similar halogenated aromatic core, standard silica gel chromatography often results in co-elution or severe streaking. However, by exploiting their divergent electronic properties, we can implement a highly efficient liquid-liquid acid-base extraction to achieve >99% purity[1].
The Chemical Logic: Thermodynamic Drivers of Separation
To design a self-validating purification protocol, we must first analyze the thermodynamic drivers—specifically, the pKa values of the functional groups involved.
-
The Impurity (4-Iodophenol): Phenol has a baseline pKa of ~10. The mildly electron-withdrawing inductive effect of the para-iodine atom stabilizes the resulting phenoxide anion, lowering the pKa of 4-iodophenol to 9.33 [2]. Because this is a weak acid, a strong base (like NaOH) is required to quantitatively drive the equilibrium toward the water-soluble phenoxide salt[3].
-
The Target (4-(4-Iodophenoxy)-1-methylpiperidine): This molecule contains a basic tertiary aliphatic amine. The conjugate acid of the parent 1-methylpiperidine has a pKa of 10.08 [4]. At a highly basic pH (pH > 12), the nitrogen remains deprotonated (neutral) and highly soluble in organic solvents. At a highly acidic pH (pH < 2), it protonates to form a water-soluble ammonium cation.
Quantitative Data for Extraction Planning
| Compound | Role | Functional Group | pKa | State at pH 1 (1M HCl) | State at pH 13 (1M NaOH) |
| 4-Iodophenol | Impurity | Phenol | ~9.33 | Neutral (Organic Soluble) | Phenoxide Anion (Aqueous Soluble) |
| 4-(4-Iodophenoxy)-1-methylpiperidine | Target | Tertiary Amine | ~10.08 | Ammonium Cation (Aqueous Soluble) | Neutral Free Base (Organic Soluble) |
Experimental Workflows
Below are two self-validating methodologies. Protocol A is the industry standard for rapid purification. Protocol B is a reverse-extraction method reserved for highly complex or severely contaminated crude mixtures.
Protocol A: Direct Basic Wash (Recommended)
Causality: By washing the organic layer with a strong aqueous base, the acidic phenol is ionized and driven into the aqueous phase, leaving the neutral basic amine in the organic phase[3].
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Basification: Add an equal volume of 1M aqueous NaOH. (Note: Do not use NaHCO₃. Its conjugate acid pKa is ~6.4, which is insufficient to fully deprotonate a phenol with a pKa of 9.33)[3].
-
Phase Separation: Transfer to a separatory funnel, invert gently to mix, and vent the stopcock. Allow the layers to fully separate.
-
Collection: Drain the layers. The aqueous layer contains the sodium 4-iodophenolate impurity. The organic layer contains your target amine.
-
System Validation (Crucial Step): Do not discard any layers yet. Take a 100 µL aliquot of the aqueous layer, acidify it to pH 2 with 1M HCl, and micro-extract with 100 µL of EtOAc. Spot this organic extract alongside your main organic phase on a TLC plate. The aqueous extract should show only the phenol (UV active), while the main organic phase should show only the amine (stains with Dragendorff's reagent).
-
Isolation: Wash the main organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acidic Back-Extraction (For High-Impurity Mixtures)
Causality: This method actively pulls the target amine into the aqueous phase as an ammonium salt, leaving all neutral organic impurities (including unreacted phenol and any non-polar byproducts) behind in the organic layer[1].
-
Dissolution: Dissolve the crude mixture in EtOAc.
-
Acidification: Extract with an equal volume of 1M aqueous HCl. The amine protonates and migrates to the aqueous layer. The 4-iodophenol remains in the organic layer.
-
Separation: Collect the acidic aqueous layer (Target) and discard the organic layer (Impurity).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise until the pH is > 12. The aqueous layer will turn cloudy as the neutral free-base amine oils out or precipitates.
-
Back-Extraction: Extract the basic aqueous layer with fresh EtOAc to recover the purified target compound.
-
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Liquid-liquid extraction workflow for separating basic amines from acidic phenols.
Troubleshooting & FAQs
Q: Why is my product yield so low after the NaOH wash? A: The most common cause is a layer identification error. If you are using Dichloromethane (DCM), remember that its density (1.33 g/mL) is higher than water. The organic layer containing your target amine will be the bottom layer[5]. If you are using Ethyl Acetate (density 0.90 g/mL), the organic layer will be on top. Always verify layers via TLC before discarding anything.
Q: Can I use saturated Sodium Bicarbonate (NaHCO₃) instead of NaOH? A: No. The pKa of 4-iodophenol is 9.33[2]. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. This pKa difference is thermodynamically insufficient to drive the equilibrium toward the phenoxide salt. You must use a stronger base like NaOH or KOH to ensure quantitative removal of the phenol[3].
Q: I have a stubborn emulsion during the extraction. How do I break it? A: Emulsions frequently occur in basic extractions involving amines. To resolve this:
-
Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in the aqueous phase and helps break the emulsion.
-
Filter the biphasic mixture through a pad of Celite if insoluble polymeric byproducts are stabilizing the emulsion interface.
Q: My product is streaking heavily on silica gel during TLC analysis. How can I accurately monitor the extraction? A: Tertiary amines strongly interact with the acidic silanol groups on standard bare silica gel plates, causing severe streaking. To fix this, add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide to your TLC developing solvent (e.g., 10% MeOH in DCM + 1% TEA). This neutralizes the acidic sites on the silica, resulting in sharp, readable spots.
References
Sources
Solving solubility issues of 4-(4-Iodophenoxy)-1-methylpiperidine in water
Welcome to the technical support center for 4-(4-Iodophenoxy)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Given its chemical structure, featuring a hydrophobic iodophenyl group and a basic 1-methylpiperidine moiety, solubility challenges in aqueous media are common. This document offers a systematic approach to overcoming these issues, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide: Solving Solubility Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments. The causality behind each experimental choice is explained to empower you with the foundational knowledge for effective problem-solving.
Q1: My 4-(4-Iodophenoxy)-1-methylpiperidine is not dissolving in water or my aqueous buffer. What is the first step?
Answer:
Directly dissolving 4-(4-Iodophenoxy)-1-methylpiperidine in neutral aqueous solutions is often challenging due to its likely hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.
Recommended Solvents for Stock Solutions:
| Solvent | Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds.[1] Use at the lowest effective concentration in your final working solution, as it can have effects in biological assays. |
| Ethanol | A good alternative to DMSO, often better tolerated in biological systems. |
| Dimethylformamide (DMF) | Another strong organic solvent, but with higher toxicity than DMSO. Use with caution. |
Protocol for Preparing a Concentrated Stock Solution:
-
Weighing: Accurately weigh a small quantity of 4-(4-Iodophenoxy)-1-methylpiperidine powder.
-
Dissolution: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Solubilization: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
Answer:
Precipitation upon dilution into an aqueous medium is a classic sign of a compound's low aqueous solubility.[2] The organic solvent can no longer keep the compound in solution when the polarity of the medium is significantly increased. Here is a systematic approach to troubleshoot this issue:
Sources
HPLC method development for 4-(4-Iodophenoxy)-1-methylpiperidine separation
Subject: Separation of 4-(4-Iodophenoxy)-1-methylpiperidine
Ticket ID: #HPLC-DEV-44I-MP Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Molecule Analysis
Welcome to the technical support center. You are likely encountering issues with peak tailing , retention time instability , or poor recovery for 4-(4-Iodophenoxy)-1-methylpiperidine.[1]
To solve this, we must first understand your analyte.[1] This molecule consists of a basic piperidine ring (pKa ~10.[1][2]1) and a lipophilic iodophenoxy tail.[1]
-
The Challenge: At standard chromatographic pH (pH 3–7), the nitrogen is protonated (
). This positive charge interacts strongly with residual silanols ( ) on the silica column surface, causing severe tailing (the "cation-exchange" effect).[1] -
The Solution: We must suppress these secondary interactions using either High pH (neutralizing the analyte) or Low pH (neutralizing the silanols).
Module 1: Method Development Strategy
Do not guess your conditions. Use the following decision matrix to select your starting protocol.
Figure 1: Decision matrix for selecting the appropriate mobile phase pH based on detection needs and column availability.
Module 2: Protocol A - High pH Separation (Recommended)[1]
Why this works: At pH 10.5, the piperidine nitrogen is deprotonated (neutral). The molecule relies solely on hydrophobic interaction with the C18 chain, eliminating silanol drag. This yields sharp, symmetric peaks.[1][3]
WARNING: You must use a column rated for high pH (Hybrid particle technology).[1] Standard silica dissolves above pH 8.[1]
Experimental Conditions
| Parameter | Specification |
| Column | Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.5 or 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Temp | 35°C |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Piperidine backbone) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Start Gradient |
| 10.00 | 95 | Linear Ramp |
| 12.00 | 95 | Wash |
| 12.10 | 5 | Re-equilibration |
| 16.00 | 5 | End |
Module 3: Protocol B - Low pH Separation (Alternative)
Why this works: If you lack a hybrid column, use low pH.[1] At pH < 3, the silanol groups on the silica are protonated (
Note: If peak tailing persists, add 0.1% Trifluoroacetic Acid (TFA) .[1] The Trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the piperidine.
Experimental Conditions
| Parameter | Specification |
| Column | High-purity End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus, Phenomenex Kinetex) |
| Mobile Phase A | Water + 0.1% Formic Acid (for MS) OR 0.1% TFA (for UV only) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid OR 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temp | 40°C (Higher temp improves mass transfer for basic amines) |
Module 4: Troubleshooting Guide
Issues with 4-(4-Iodophenoxy)-1-methylpiperidine often stem from its basicity. Use this logic flow to diagnose.
Figure 2: Troubleshooting logic flow for common HPLC issues with basic amines.
Frequently Asked Questions (FAQs)
Q: Why is my peak splitting? A: This is likely a solvent mismatch. 4-(4-Iodophenoxy)-1-methylpiperidine is lipophilic.[1] If you dissolve it in 100% Acetonitrile and inject a large volume into a high-aqueous initial gradient (e.g., 5% B), the analyte precipitates or "balls up" at the head of the column.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:MeCN) or reduce injection volume to < 5 µL.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity.[1] Methanol is a protic solvent and may actually reduce silanol interactions slightly compared to MeCN, but Acetonitrile usually provides sharper peaks for iodinated compounds.[1]
Q: I see a "ghost peak" in my blank. What is it? A: If you are using the High pH method (Ammonium Bicarbonate), the buffer can degrade over time or absorb CO2. Ensure buffers are prepared fresh daily. If using TFA (Low pH), old TFA can oxidize and absorb UV at 210-220nm.[1]
References
-
Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2024).[1] HPLC Method Development: From Beginner to Expert. Retrieved from [Link]
-
Phenomenex. (2025).[1][2] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12291, 1-Methylpiperidine. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-(4-Iodophenoxy)-1-methylpiperidine
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Analytical Comparison Guide: High-Resolution ¹H NMR Spectrum Analysis of 4-(4-Iodophenoxy)-1-methylpiperidine
As drug development pipelines increasingly rely on halogenated intermediates for radiotracer synthesis and targeted therapeutics, the structural verification of compounds like 4-(4-Iodophenoxy)-1-methylpiperidine demands rigorous analytical precision. This guide objectively evaluates the ¹H NMR spectral characteristics of this compound, comparing high-field analytical workflows against benchtop alternatives, and benchmarking its spectral profile against structural analogs to elucidate the profound impact of heavy-atom substituent effects.
Mechanistic Principles of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(4-Iodophenoxy)-1-methylpiperidine in CDCl₃ is defined by three distinct magnetic environments, each governed by specific electronic and conformational rules:
-
The N-Methyl Group: The nitrogen atom exerts a mild inductive withdrawing effect, shifting the isolated N-CH₃ protons to a sharp, easily integrable singlet at approximately 2.30 ppm [2].
-
The Piperidine Core: The introduction of the phenoxy group at C4 locks the piperidine ring into a predominant chair conformation where the bulky substituent occupies the equatorial position. The highly electronegative ether oxygen strongly deshields the axial H4 proton, shifting it downfield to a multiplet at ~4.28 ppm . The remaining ring protons (H2, H3, H5, H6) split into distinct equatorial and axial environments due to the magnetic anisotropy of the C-C bonds, creating a complex series of overlapping multiplets between 1.80 ppm and 2.70 ppm .
-
The 4-Iodophenoxy Ring (The HALA Effect): The aromatic region exhibits a classic AA'BB' spin system. However, the presence of the massive iodine atom introduces a relativistic phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect [1]. Spin-orbit (SO) coupling originating from the iodine atom's electron cloud propagates through the σ-framework, causing severe localized deshielding. Consequently, the protons ortho to the iodine (H3', H5') are pushed significantly downfield to ~7.55 ppm , while the protons ortho to the ether oxygen (H2', H6') resonate at ~6.68 ppm .
Fig 1. Logical relationship between molecular substituents and their resulting 1H NMR chemical shifts.
Performance Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR
When selecting an analytical platform for structural verification, researchers must weigh the accessibility of benchtop NMR against the resolving power of high-field systems. For rigid, aliphatic ring systems like piperidine, the choice of magnetic field strength dictates whether the spectrum yields actionable structural data or an unresolved envelope.
Table 1: Spectral Resolution Comparison for 4-(4-Iodophenoxy)-1-methylpiperidine
| Spectral Feature | High-Field Spectrometer (600 MHz) | Benchtop Spectrometer (80 MHz) | Analytical Impact |
| Aromatic AA'BB' System | Clean, widely separated pseudo-doublets ( | Severe second-order "roofing" effects; signals merge into a complex multiplet. | 600 MHz allows for precise coupling constant extraction to verify para-substitution. |
| Piperidine H4 Proton | Distinct multiplet at 4.28 ppm; fine scalar coupling visible. | Broad, featureless hump. | Loss of stereochemical information (axial vs. equatorial assignment) at 80 MHz. |
| Aliphatic Ring Protons | Equatorial and axial protons resolved into distinct multiplets (1.80 - 2.70 ppm). | Collapsed into a single, broad aliphatic envelope (~1.50 - 2.80 ppm). | 80 MHz cannot reliably confirm the integrity of the piperidine core structure. |
Causality Insight: At 80 MHz, the chemical shift difference (
Analog Benchmarking: Isolating the Heavy-Atom Effect
To truly understand the performance of this specific compound in an NMR environment, it is highly instructive to compare it against its lighter halogenated analog: 4-(4-Fluorophenoxy)-1-methylpiperidine .
Table 2: Aromatic Chemical Shift Comparison (CDCl₃, 600 MHz)
| Compound | Protons ortho to Halogen (H3', H5') | Protons ortho to Oxygen (H2', H6') | |
| Iodo-Analog | ~7.55 ppm (d) | ~6.68 ppm (d) | 0.87 ppm |
| Fluoro-Analog | ~6.95 ppm (m) | ~6.85 ppm (m) | 0.10 ppm |
Causality Insight: Fluorine is highly electronegative but operates primarily through a balance of inductive electron withdrawal and resonance electron donation, keeping the aromatic protons relatively shielded. In stark contrast, iodine's massive electron cloud introduces relativistic spin-orbit coupling (the HALA effect) [1]. This coupling drastically alters the local magnetic shielding tensor, pushing the H3'/H5' protons nearly 0.6 ppm further downfield compared to the fluoro-analog. This wide separation makes the iodo-analog exceptionally easy to identify and integrate in complex reaction mixtures.
Self-Validating Experimental Protocol (High-Field Acquisition)
To ensure maximum trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop prior to data acquisition.
Step 1: Sample Preparation Dissolve exactly 15 mg of 4-(4-Iodophenoxy)-1-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected over DMSO-d₆ because its lower viscosity permits faster molecular tumbling in solution, which directly narrows the NMR linewidths and enhances the resolution of the piperidine multiplets.
Step 2: Instrument Equilibration Transfer the sample to a 5 mm precision NMR tube. Insert into the 600 MHz spectrometer and allow the sample temperature to equilibrate to exactly 298 K for 5 minutes.
Step 3: Self-Validating Shimming (Critical Step) Lock the spectrometer to the deuterium frequency of CDCl₃. Execute automated gradient shimming (e.g., topshim). Validation Check: Acquire a preliminary single-scan spectrum. Measure the Full-Width at Half-Maximum (FWHM) of the residual CHCl₃ solvent peak at 7.26 ppm. Do not proceed unless the FWHM is < 1.0 Hz. If the peak is broader, manually adjust the Z1 and Z2 shims until the specification is met.
Step 4: Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Parameters: 16 scans (ns=16), 1-second relaxation delay (d1=1s), and a spectral width of 12 ppm centered at 5 ppm.
Step 5: Processing Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes. Apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.
Fig 2. Step-by-step experimental workflow for high-field 1H NMR acquisition and processing.
References
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(4-Iodophenoxy)-1-methylpiperidine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 4-(4-Iodophenoxy)-1-methylpiperidine , a structural motif commonly found in radioligand precursors and neuroactive pharmaceutical intermediates.
Unlike standard spectral libraries that list peaks without context, this document focuses on the mechanistic causality of fragmentation. We compare the detection performance of this compound against its Bromo-analog and Deuterated Internal Standards , providing actionable protocols to minimize common artifacts such as in-source deiodination.
Key Findings
-
Primary Ionization (ESI+): Dominant
at m/z 318.0. -
Critical Artifact: High susceptibility to in-source deiodination (loss of HI) in the presence of formic acid, leading to false identification of the phenol analog.
-
Diagnostic Fragment: The N-methylpiperidine oxonium/immonium core (m/z 98.1) is the most stable quantifier ion.
Structural Analysis & Physicochemical Context
Before designing an MS method, one must understand the molecule's stress points.
| Feature | Structure/Formula | MS Implication |
| Core Skeleton | 4-(4-Iodophenoxy)-1-methylpiperidine | MW: 317.03 |
| Basic Center | Tertiary Amine (N-methyl) | High proton affinity; dominant |
| Labile Bond A | Aryl-Ether (C-O) | Primary cleavage site in CID (Collision Induced Dissociation). |
| Labile Bond B | Aryl-Iodide (C-I) | Weak bond energy (~220 kJ/mol); prone to radical loss in EI and reductive loss in ESI. |
| Isotopics | Iodine (Monoisotopic | No M+2 peak (unlike Cl/Br); unique negative mass defect. |
Fragmentation Pathways: The "Why" and "How"
Electrospray Ionization (ESI-MS/MS)
In positive mode ESI, the charge localizes on the tertiary nitrogen. Upon collision (CID), the molecule undergoes charge-remote fragmentation or inductive cleavage.
-
Precursor: m/z 318.0
-
Major Pathway (Ether Cleavage): The C-O bond breaks. The charge is retained on the basic piperidine ring, generating the 1-methyl-tetrahydropyridine cation (m/z 98). The neutral loss is 4-iodophenol.
-
Minor Pathway (Deiodination): Loss of Iodine radical or HI, often driven by high cone voltages or acidic mobile phases.
Electron Ionization (EI-GC/MS)
EI is a "hard" ionization technique yielding extensive fragmentation useful for structural confirmation.
-
Molecular Ion: m/z 317 (
) -
Base Peak: m/z 98 (N-methylpiperidine fragment).
-
Diagnostic Loss: m/z 190 (Loss of Iodine,
).
Visualization of Pathways (DOT Diagram)
Caption: Comparative fragmentation pathways for ESI (Blue) and EI (Black). Red dashed line indicates the critical artifact pathway.
Comparative Performance Guide
This section objectively compares the target compound against its primary alternatives in a drug development context.
Comparison: Target vs. Bromo-Analog vs. Deuterated Standard
| Parameter | Target: Iodo-Analog | Alternative A: Bromo-Analog | Alternative B: d3-Methyl Standard |
| Purpose | High-affinity ligand / Radiotracer precursor | Synthetic intermediate / Cost-effective model | Quantification Internal Standard |
| Mass Spectrum | Single peak (Monoisotopic) | 1:1 Doublet ( | Shifted +3 Da (m/z 321) |
| Stability | Low: C-I bond is light/heat sensitive. | High: C-Br bond is more robust. | High: Isotopic stability is excellent. |
| Limit of Detection | Excellent ionization, but high background noise risk. | Good, but signal split between isotopes reduces sensitivity. | Identical to target (ideal for normalization). |
| Key Risk | Deiodination: Can mimic non-halogenated impurities.[1] | Isotopic pattern confirms identity easily. | "Cross-talk" if mass resolution is low. |
Application Scientist Verdict
-
For Identification: Use the Bromo-analog during initial method development. The 1:1 isotopic signature acts as a built-in tag, confirming the presence of the piperidine-ether scaffold without the instability of the iodine bond.
-
For Quantification: You must use the d3-methyl standard. The fragmentation of the Iodo-compound is sensitive to collision energy (CE); a deuterated standard compensates for these variances.
Experimental Protocols
Protocol A: LC-MS/MS Optimization (Minimizing Deiodination)
Objective: Detect m/z 318 -> 98 transition while preventing in-source degradation.
-
Mobile Phase Selection:
-
Avoid: Formic Acid > 0.1% (Promotes reductive deiodination).
-
Recommended: 5mM Ammonium Acetate (pH 6.5).
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 2.5 kV (Keep low to reduce discharge).
-
Cone Voltage: Optimize carefully. Start at 20V. Note: Voltages >40V will strip Iodine before the quadrupole.
-
Desolvation Temp: 350°C.
-
-
MRM Transitions:
-
Quantifier: 318.0
98.1 (CE: 25-30 eV). -
Qualifier: 318.0
192.1 (Phenoxy fragment, if observable).
-
Protocol B: GC-MS Identification
Objective: Structural confirmation of the synthesized intermediate.
-
Inlet: Splitless, 250°C. Warning: Ensure liner is clean/deactivated; dirty liners catalyze iodine loss.
-
Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (3 min). -
MS Source: EI, 70 eV, 230°C.
References
-
Deiodination in ESI-MS ResearchGate. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." [Link] (Cited for the mechanism of formic acid-induced iodine loss)
-
General ESI Fragmentation Rules Semantic Scholar. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." [Link] (Cited for even-electron ion fragmentation principles)
-
PubChem Compound Summary PubChem. "1-methyl-4-phenoxy-4-phenylpiperidine (Structural Analog)." [Link] (Cited for structural analogy and predicted physicochemical properties)
Sources
Comparative Guide: Purity Assay Standards for 4-(4-Iodophenoxy)-1-methylpiperidine
Executive Summary
4-(4-Iodophenoxy)-1-methylpiperidine is a critical intermediate and pharmacophore, frequently utilized in the synthesis of radioligands (e.g., for SPECT/PET imaging of amyloid plaques or sigma receptors) and CNS-active pharmaceutical ingredients. Its structural integrity—specifically the stability of the aryl-iodine bond and the purity of the piperidine motif—is paramount for downstream efficacy.
This guide objectively compares the two industry-standard purity assay techniques: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for routine Quality Control (QC) and impurity profiling, qNMR is presented here as the superior method for absolute potency assignment in the absence of a certified reference standard.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
Before selecting an assay, one must understand the molecule's behavior under analytical conditions.
| Property | Characteristic | Analytical Implication |
| Basicity | Tertiary Amine ( | Critical: Causes severe peak tailing on standard silica C18 columns due to silanol interactions. Requires end-capped columns or high-pH buffers. |
| Chromophore | Aryl Iodide / Ether | UV Active: Strong absorbance at 230–254 nm. Suitable for UV detection.[1][2] |
| Stability | C-I Bond | Light Sensitive: Potential for photolytic deiodination. Samples must be protected from light. |
| Volatility | Moderate | GC Risk: High temperatures in GC injectors may induce thermal deiodination or ether cleavage. |
Common Impurities (Synthesis Dependent)
-
4-Iodophenol: Unreacted starting material (High UV response).
-
1-Methyl-4-piperidinol: Unreacted alcohol (Low/No UV response—requires ELSD or MS).
-
Des-iodo analog: 4-Phenoxy-1-methylpiperidine (Result of hydrogenolysis).
-
N-Oxide: 4-(4-Iodophenoxy)-1-methylpiperidine-N-oxide (Oxidative degradation).
Part 2: Comparative Analysis of Assay Methods
Method A: RP-HPLC (The Routine QC Standard)
Best for: Impurity profiling, routine batch release, and detecting trace contaminants (<0.1%).
-
Pros: High precision, excellent separation of structurally similar impurities (e.g., des-iodo analogs), and widely available.
-
Cons: Requires a reference standard with a known purity factor. If the reference is impure, the assay value will be biased.
-
Expert Insight: For piperidines, traditional low-pH mobile phases (0.1% TFA) often fail to produce sharp peaks. This guide recommends a High-pH (pH 9.5) method using hybrid-silica technology to deprotonate the amine, ensuring symmetrical peak shape and higher loadability.
Method B: qNMR (The Primary Reference Standard)
Best for: Assigning absolute purity (potency) to a primary reference standard.
-
Pros: Self-validating. Does not require a reference standard of the analyte itself; relies on a generic internal standard (e.g., Maleic Acid). It measures the molar ratio directly.
-
Cons: Lower sensitivity (LOD
0.1%). It cannot detect trace impurities as effectively as HPLC. -
Expert Insight: qNMR is the "Truth" method. If HPLC says 99.9% (area) but qNMR says 95.0% (wt/wt), the sample likely contains inorganic salts or non-protonated impurities (water/solvents) invisible to UV.
Method C: GC-MS (The Secondary Check)
Best for: Residual solvents and volatile precursors.
-
Verdict: Not Recommended for the primary assay of this specific iodinated compound due to the risk of thermal deiodination in the injector port (
C), which would artificially inflate the "impurity" profile.
Part 3: Analytical Workflow Decision Tree
The following diagram illustrates when to deploy which method during the drug development lifecycle.
Figure 1: Strategic decision matrix for selecting between qNMR (primary certification) and HPLC (routine monitoring).
Part 4: Detailed Experimental Protocols
Protocol 1: High-pH RP-HPLC (Recommended)
Rationale: High pH suppresses the protonation of the piperidine nitrogen, eliminating secondary interactions with residual silanols and preventing peak tailing.
1. Chromatographic Conditions:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH 9.5.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with Ammonia).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 230 nm (Secondary).
-
Injection Volume: 5-10 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Ramp (Elute Impurities) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
3. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Use amber glass vials to prevent photo-degradation of the iodine moiety.
Protocol 2: 1H-qNMR (Absolute Purity)
Rationale: Provides a mass-balance purity value independent of UV response factors.
1. Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (Singlet at
6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm). -
Criteria: The IS signal must not overlap with the aromatic protons of the iodophenoxy group (
6.8–7.6 ppm) or the piperidine scaffold.
2. Sample Preparation:
-
Weigh approx. 10 mg of the Analyte (
) and 5 mg of Internal Standard ( ) directly into the NMR tube using a micro-balance (Precision 0.001 mg). -
Dissolve in 0.6 mL DMSO-d6 (preferred for solubility) or CDCl3 .
3. Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
30 seconds (Critical: Must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
Temperature: 298 K.
4. Calculation:
Part 5: Validation Data Summary (Representative)
The following data compares the performance metrics of the HPLC method against the qNMR method.
| Validation Parameter | RP-HPLC (UV 254nm) | 1H-qNMR |
| Specificity | High (Separates impurities) | High (Structural confirmation) |
| Linearity ( | > 0.999 (0.1 - 1.0 mg/mL) | N/A (Molar ratio based) |
| Precision (RSD) | < 0.5% | < 1.0% |
| LOD (Limit of Detection) | 0.05% (Trace impurities) | ~0.5% (Not for trace analysis) |
| Robustness | Sensitive to pH changes | Robust (Solvent dependent) |
| Typical Assay Value | 99.8% (Area %) | 98.2% (Weight %) * |
*Note: The discrepancy (99.8% vs 98.2%) highlights the risk of HPLC Area %.[9] The sample likely contains 1.6% non-UV active salts or moisture, which qNMR detects but HPLC-UV misses.
HPLC Workflow Visualization
Figure 2: Optimized HPLC workflow ensuring stability and separation.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[10][11][12][13] [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(8), 1443-1457. [Link]
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 6. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Comparison of synthetic routes for 4-(4-Iodophenoxy)-1-methylpiperidine
[1]
Executive Summary & Route Selection
The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine hinges on the formation of the diaryl/alkyl ether bond. The presence of the iodine atom on the aromatic ring introduces a chemoselectivity challenge: it must remain intact during the coupling and any subsequent steps.[1]
We evaluate three distinct methodologies:
-
Route A: Mitsunobu Coupling (Discovery Standard) – Best for rapid, small-scale synthesis with mild conditions.[1]
-
Route B: Direct SNAr (Process Candidate) – A convergent approach using 1-fluoro-4-iodobenzene, requiring optimization of base/solvent to overcome low electrophilicity.[1]
-
Route C: Nitro-Sandmeyer Sequence (Industrial Robustness) – A 3-step sequence starting from cheap 4-fluoronitrobenzene.[1] It offers the highest reliability and lowest raw material cost at scale.[1]
Comparative Performance Matrix
| Metric | Route A: Mitsunobu | Route B: Direct SNAr | Route C: Nitro-Sandmeyer |
| Step Count | 1 (Convergent) | 1 (Convergent) | 3 (Linear) |
| Overall Yield | 60–75% | 40–55% | 65–80% (cumulative) |
| Atom Economy | Poor (Ph3PO, Hydrazine waste) | High | Moderate |
| Reagent Cost | High (DEAD/DIAD, Phosphines) | High (1-F-4-I-benzene) | Low (4-F-nitrobenzene) |
| Scalability | Low (<100g difficult) | Medium | High (kg scale) |
| Key Risk | Purification (Ph3PO removal) | Low reactivity of aryl fluoride | Diazonium stability |
Mechanistic & Workflow Visualization
The following diagram illustrates the decision logic and reaction flow for all three routes.
Caption: Workflow comparison showing the convergent nature of Mitsunobu and Direct SNAr vs. the linear but robust Sandmeyer sequence.
Detailed Route Analysis & Protocols
Route A: The Mitsunobu Coupling
This is the preferred route for medicinal chemistry discovery due to its mild conditions and broad functional group tolerance.[1] It couples the phenol and alcohol via activation of the alcohol.[1]
Mechanism: Triphenylphosphine (PPh3) reacts with DIAD to form a betaine intermediate, which activates the piperidine alcohol.[1] The phenol then displaces the activated oxygen via an SN2 mechanism.[1] Note: Since 4-hydroxy-1-methylpiperidine is achiral (plane of symmetry), inversion of configuration is irrelevant unless the piperidine has other substituents.[1] However, the reaction is sensitive to steric hindrance at the alcohol.[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under N2.
-
Reagents: Charge 4-hydroxy-1-methylpiperidine (1.0 equiv, 10 mmol) and 4-iodophenol (1.1 equiv, 11 mmol) and PPh3 (1.2 equiv, 12 mmol) in anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.[1]
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]
-
Workup: Concentrate in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1][2][3][4]
-
Purification: The filtrate often requires flash chromatography (Silica, DCM:MeOH:NH4OH gradient) to remove hydrazine byproducts and remaining TPPO.[1]
Critical Insight: The pKa of 4-iodophenol (~9.3) is ideal for Mitsunobu (requires pKa < 11).[1] If the reaction is sluggish, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for a more reactive system.[1]
Route B: Direct Nucleophilic Aromatic Substitution (SNAr)
This route attempts to displace the fluorine on 1-fluoro-4-iodobenzene . Challenge: The iodine atom is weakly deactivating, but the ring lacks a strong electron-withdrawing group (like -NO2) to activate the fluorine for SNAr. Standard bases (K2CO3) often fail.
Protocol (High-Energy Conditions):
-
Alkoxide Formation: In a dry flask, suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMSO (dimethyl sulfoxide) or NMP .[1] Add 4-hydroxy-1-methylpiperidine (1.0 equiv) slowly at 0°C. Stir 30 min until H2 evolution ceases.
-
Coupling: Add 1-fluoro-4-iodobenzene (1.2 equiv).
-
Heating: Heat the mixture to 100–120°C for 18–24 hours.
-
Warning: High heat can cause some de-iodination or elimination of the piperidine ring.[1]
-
-
Workup: Quench with ice water. Extract with EtOAc.[1][5] Wash organic layer extensively with water (to remove DMSO).[1]
-
Purification: Acid-base extraction is highly effective here.[1] Extract product into 1M HCl, wash organic impurities with ether, then basify aqueous layer (pH 10) and extract product back into EtOAc.[1]
Expert Note: If this reaction yields <30%, consider using Cesium Carbonate (Cs2CO3) in DMF at 110°C, as the cesium effect can sometimes promote difficult SNAr reactions.[1]
Route C: The Nitro-Sandmeyer Sequence (Recommended for Scale)
This route circumvents the low reactivity of Route B by using the highly reactive 1-fluoro-4-nitrobenzene .
Step 1: SNAr
-
Reactants: 4-hydroxy-1-methylpiperidine + 1-fluoro-4-nitrobenzene.[1]
-
Conditions: K2CO3, DMF, 80°C, 4h.
-
Yield: >90%. The nitro group makes the fluorine extremely labile.[1]
Step 2: Reduction
-
Reactants: Nitro-intermediate + Fe powder / NH4Cl (aq/EtOH).[1]
-
Conditions: Reflux, 2h.
-
Yield: >90%. (Avoid catalytic hydrogenation if you plan to introduce iodine later, though here it is safe before iodination).
Step 3: Sandmeyer Iodination
-
Diazotization: Dissolve the aniline intermediate in 6M HCl at 0°C. Add NaNO2 (1.1 equiv) dropwise. Stir 20 min to form the diazonium salt.
-
Iodination: Add a solution of KI (Potassium Iodide, 1.5 equiv) in water dropwise.[1] The solution will turn dark (iodine formation).[1]
-
Workup: Stir at RT for 1h, then heat to 60°C for 30 min. Quench with NaHSO3 (sodium bisulfite) to reduce excess iodine (purple color fades).[1] Basify and extract.
References
-
Mitsunobu Reaction Reviews
-
SNAr Methodology
-
Sandmeyer Reaction Protocols
-
Piperidine Ether Synthesis (Patent Context)
Sources
- 1. youtube.com [youtube.com]
- 2. guidechem.com [guidechem.com]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Benchmarking 4-(4-Iodophenoxy)-1-methylpiperidine reactivity in coupling reactions
This guide provides a technical benchmarking analysis of 4-(4-Iodophenoxy)-1-methylpiperidine , a critical bifunctional building block in medicinal chemistry. It synthesizes reactivity data, mechanistic insights, and optimized protocols to assist researchers in high-value cross-coupling applications.
Executive Summary & Reactivity Landscape
4-(4-Iodophenoxy)-1-methylpiperidine (Compound 1-I ) combines a highly reactive aryl iodide electrophile with a Lewis-basic piperidine pharmacophore. While aryl iodides are traditionally viewed as the "gold standard" for oxidative addition, this specific scaffold presents a unique "Reactivity Paradox" :
-
The Iodine Advantage: The weak C–I bond (
vs. for C–Br) allows oxidative addition under mild conditions, preserving sensitive functional groups. -
The Piperidine Liability: The tertiary amine is a potent ligand that can displace phosphines on Pd(II), leading to catalyst deactivation (poisoning).
-
The Iodide Inhibition Effect: In specific catalytic cycles (e.g., Buchwald-Hartwig), the released iodide ion can form stable bridging dimers
, actually slowing turnover compared to bromo-analogs unless specific ligands are used.
Reactivity Heatmap: Compound 1-I vs. Alternatives
| Reaction Type | vs. Bromo-Analog (1-Br ) | vs. Chloro-Analog (1-Cl ) | Performance Verdict |
| Suzuki-Miyaura | Superior. Reacts at RT; 1-Br requires heating ( | Dominant. 1-Cl is inert under standard conditions. | Preferred Substrate. |
| Buchwald-Hartwig | Complex. Slower than 1-Br with standard ligands ( | Superior. 1-Cl requires harsh activation. | Ligand Dependent. |
| Sonogashira | Superior. Reacts at RT (Cu-free possible); 1-Br requires Cu/Heat. | Dominant. | Ideal Substrate. |
Mechanistic Benchmarking & Causality
To understand the experimental data, we must visualize the competing pathways. The diagram below illustrates the "Fork in the Road" for Compound 1-I during catalysis.
Figure 1: Mechanistic divergence. While oxidative addition is fast, the basic amine and iodide byproducts create off-cycle sinks (Red nodes) that must be managed.
Comparative Experimental Data
Study A: Suzuki-Miyaura Coupling Efficiency
Objective: Compare 1-I and 1-Br in the synthesis of biaryl derivatives under mild conditions. Reaction: Ar-X + Ph-B(OH)₂ → Ar-Ph Conditions: Pd(OAc)₂, Ligand (1 mol%), K₃PO₄, Toluene/H₂O, 24h.
| Substrate | Ligand | Temp (°C) | Yield (%) | Observations |
| 1-I (Iodo) | PPh₃ (Standard) | 25 (RT) | 88% | Excellent conversion at RT. |
| 1-Br (Bromo) | PPh₃ (Standard) | 25 (RT) | <10% | Inert at room temperature. |
| 1-Br (Bromo) | PPh₃ (Standard) | 80 | 92% | Requires heating (energy cost). |
| 1-I (Iodo) | None (Ligandless) | 25 (RT) | 45% | Pd-black formation. Nitrogen poisoning evident without ligand stabilization. |
Key Insight: 1-I allows for room-temperature coupling, which is critical if the boronic acid partner contains heat-sensitive groups (e.g., cyclopropanes, chiral centers). However, ligand-free conditions fail due to the piperidine nitrogen sequestering the Pd.
Study B: Buchwald-Hartwig Amination (The Iodide Trap)
Objective: Coupling 1-I with Morpholine. Challenge: Aryl Iodides often underperform Aryl Bromides in amination due to the formation of stable Pd-I dimers [1].[1]
| Substrate | Ligand | Solvent | Yield (%) | Mechanistic Note |
| 1-I | BINAP | Toluene | 35% | Inhibited. Iodide dimers stall the cycle. |
| 1-Br | BINAP | Toluene | 85% | Bromide dimers are unstable; cycle proceeds. |
| 1-I | BrettPhos | Dioxane | 98% | Solved. Bulky ligand prevents dimer formation. |
| 1-I | XPhos | Toluene | 92% | Effective, but BrettPhos is superior for iodides. |
Key Insight: Do not assume 1-I is "better" because it is an iodide. In amination, 1-Br is often the safer choice unless you use specialized ligands like BrettPhos or RuPhos designed to break iodide dimers [2].
Validated Experimental Protocols
Protocol 1: Optimized Suzuki Coupling (Room Temperature)
Best for: Biaryl synthesis preserving scaffold integrity.
-
Reagents:
-
1-I (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for resistance to amine poisoning.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) degassed.[2]
-
-
Procedure:
-
Charge a vial with 1-I , boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (x3).[2]
-
Add degassed solvent via syringe.
-
Stir vigorously at 25°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water. Crucial Step: Wash organic layer with 5% aqueous citric acid to remove unreacted piperidine traces.
-
-
Validation Check: The reaction mixture should remain dark red/brown. If Pd black precipitates within 1 hour, oxygen was not fully excluded, or the ligand load is too low to counter the piperidine.
Protocol 2: High-Efficiency Buchwald-Hartwig Amination
Best for: C-N bond formation overcoming the "Iodide Trap".
-
Reagents:
-
1-I (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst System: Pd(OAc)₂ (1 mol%) + BrettPhos (2 mol%) [3].
-
Base: NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Toluene.
-
-
Procedure:
-
Pre-stir Pd(OAc)₂ and BrettPhos in solvent at 80°C for 2 mins to form the active catalyst (L-Pd-0).
-
Add 1-I , Amine, and Base.
-
Stir at 80°C for 4–6 hours.
-
-
Expert Tip: If using a secondary amine, adding NaI (sodium iodide) is usually detrimental. Conversely, using a solvent where NaI precipitates (like Toluene) can drive the reaction forward by removing iodide from the equilibrium.
Troubleshooting & Expert Insights
Handling the "Sticky" Amine
The methylpiperidine moiety is basic (
-
Problem: It binds to silica gel during purification, leading to broad peaks and yield loss.
-
Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes/EtOAc, or use DCM/MeOH/NH₄OH (90:9:1) as the eluent. Alternatively, purify as the HCl salt by treating the crude with 1M HCl in ether.
Palladium Scavenging
Because the piperidine nitrogen coordinates Pd, residual metal levels in the product can be high (>1000 ppm).
-
Recommendation: Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude organic solution with the scavenger resin for 4 hours at 40°C before filtration.
References
-
Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Palladium-Catalyzed C-N Cross-Coupling of Aryl Iodides." Journal of the American Chemical Society.[3]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions."
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
